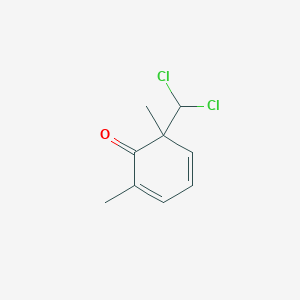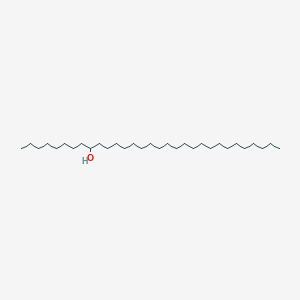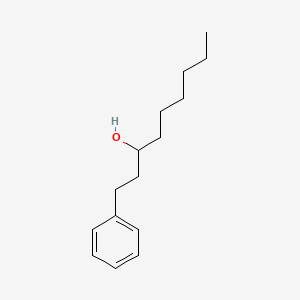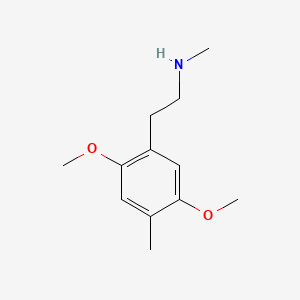
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one is an organic compound characterized by the presence of a dichloromethyl group and a cyclohexa-2,4-dien-1-one core. This compound is notable for its unique structure, which combines both aliphatic and aromatic characteristics, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the chlorination of 2,6-dimethylphenol followed by a series of substitution reactions. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the dichloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. For instance, the use of iron-containing catalysts has been reported to facilitate the chlorination process, leading to higher efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of 2,6-dimethylcyclohexa-2,4-dien-1-one carboxylic acid.
Reduction: Formation of 6-methyl-2,6-dimethylcyclohexa-2,4-dien-1-one.
Substitution: Formation of various substituted cyclohexa-2,4-dien-1-one derivatives.
Scientific Research Applications
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,6-dimethylcyclohexa-2,4-dien-1-one: Similar structure but with a chloro group instead of a dichloromethyl group.
2,6-Dimethylcyclohexa-2,4-dien-1-one: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
Uniqueness
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
14789-76-5 |
|---|---|
Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
6-(dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O/c1-6-4-3-5-9(2,7(6)12)8(10)11/h3-5,8H,1-2H3 |
InChI Key |
RXDVWVUYHCUPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C1=O)(C)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)



![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)







![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)

